2-Chloro-3-(3-chlorophenyl)-1-propene
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-3-(3-chlorophenyl)-1-propene can be achieved through various methods. One common approach involves the reaction of 3-Chloro-2-methylaniline (also known as 2-Amino-6-chlorotoluene ) with an appropriate reagent. For instance, treatment of 3-Chloro-2-methylaniline with 2-Chlorophenylboronic acid in the presence of a suitable catalyst can lead to the formation of the desired product. This reaction involves boronate ester functionalization and subsequent protodeboronation .
Chemical Reactions Analysis
Scientific Research Applications
Catalytic Reactions and Polymerization
Catalyst-Transfer Polycondensation explores Ni-catalyzed chain-growth polymerization, resulting in well-defined poly(3-hexylthiophene) with controlled molecular weight. This method, known as catalyst-transfer polycondensation, could be relevant for synthesizing polymers with chloro-substituted phenyl groups (Miyakoshi, Yokoyama, & Yokozawa, 2005).
Regioregular P3HT Synthesis demonstrates the synthesis of regioregular poly(3-hexylthiophene) using Ni-catalysts, highlighting the precision in molecular weight control and polydispersity, crucial for materials used in electronic devices (Bronstein & Luscombe, 2009).
Synthetic Applications
Ethene/Propene Copolymerization describes using a metallocene-based catalytic system for copolymerizing ethene and propene, which might apply to reactions involving 2-Chloro-3-(3-chlorophenyl)-1-propene for creating specific copolymers (Galimberti, Piemontesi, Fusco, Camurati, & Destro, 1998).
Friedel-Crafts Type Reaction highlights a novel reaction between 2-chlorothiophene and active aromatic compounds, leading to 2-arylthiophenes. This method may be analogous to reactions involving this compound for synthesizing aryl-substituted products (Sone, Yokoyama, Okuyama, & Sato, 1986).
Propene Production and Catalysis
Selective Oxidative Dehydrogenation of propane to propene using boron nitride catalysts presents a novel approach to olefin production, potentially applicable to optimizing reactions with this compound for targeted synthesis or functionalization processes (Grant et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of various derivatives that have shown to inhibit the proliferation of certain cancer cells . This suggests that the compound may interact with its targets to induce changes that inhibit cell proliferation.
Biochemical Pathways
Compounds with similar structures have been involved in the suzuki–miyaura coupling reactions, which play a significant role in the synthesis of complex organic compounds .
Properties
IUPAC Name |
1-chloro-3-(2-chloroprop-2-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCGFGCJDDMLBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641110 | |
Record name | 1-Chloro-3-(2-chloroprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-04-6 | |
Record name | 1-Chloro-3-(2-chloroprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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